molecular formula C8H13NO4 B180421 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 407634-05-3

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B180421
M. Wt: 187.19 g/mol
InChI Key: SQFXUCKQOKOBLC-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The “2-Methoxyethyl” part suggests the presence of an ether group attached to the second carbon of the pyrrolidine ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that oligonucleotides with 2’-O-(2-Methoxyethyl) modifications have been synthesized for therapeutic applications . These methods might provide some insights into the synthesis of “1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid”.

Scientific Research Applications

  • MTU® growth enhancer (1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl) urea)

    • Application: MTU® is a unique and patented molecule which increases phytochrome activity, making the plant more sensitive to light in the red and far-red region. Greater light absorption increases the photosynthetic pigment content in treated leaves .
    • Method: MTU® is applied to plants to enhance their growth. It protects the photosynthetic apparatus under stressed conditions, excess energy is dissipated, the activity of Photosystem I (which normally degrades first) is maintained, and thus Photosystem II is protected for longer .
    • Results: MTU® also stimulates AHK3 (a cytokinin receptor) increasing primary and lateral root growth. The increased root area available for uptake improves nutrient use efficiency and increases resilience to abiotic stress .
  • 2’-MOE (2’-O-methoxyethyl) bases

    • Application: 2’-MOE bases are often included in antisense oligos (ASO), aptamers, and siRNAs. They are used in place of standard RNA bases to increase nuclease resistance, reduce nonspecific protein binding, and to increase binding affinity with targeted complementary RNA .
    • Method: ASOs containing 2′-MOE modifications display enhanced nuclease resistance in concert with lower cell toxicity and increased binding affinity to the desired target .
    • Results: Oligos containing 2′-MOE, in combination with other chemical modifications, have advanced a number of antisense drugs to clinical testing, which transitions antisense technologies from the test tube to actual disease treatment .
  • Phosphite

    • Application: Phosphite triggers the production of cis-Zeatin that is responsible for inducing primary and lateral root growth. It also increases the activity of nitrate reductase .
    • Method: Products containing phosphite encourage root development and shoot growth, improve nitrogen assimilation and support higher yields .
    • Results: Products containing phosphite include Incite, Prosper Plus and the seed treatment Prosper ST .
  • Pidolic Acid

    • Application: Pidolic acid is a signalling compound right at the heart of the nitrogen assimilation cycle .
    • Method: If pidolic acid applications are made to plants prior to or during stress, they allow the nitrogen assimilation cycle to continue. This limits the build-up of ammonia and permits the retention of more green leaf area .
    • Results: Products containing pidolic acid include Incite, Nutrino Pro, RootMan Z, Status and Talisman .
  • R100®

    • Application: R100® is a patented nutrient uptake and phytohormone biosynthesis technology combining two diphenylurea (DPU) compounds and Gamma Polyglutamic Acid (Gamma-PGA). It increases the uptake and utilisation of cationic nutrients and stimulates cytokinin production .
    • Method: It also encourages magnesium assimilation, which is critical for photosynthesis .
    • Results: Products containing R100 include Cearum, Magistrate R100, Nutrino Pro, RootMan Z and Talisman .
  • Methoxyacetic acid

    • Application: Methoxyacetic acid is a clear, colorless, viscous, and corrosive liquid with a pungent odor .
    • Method: Due to the low solvation energy of its methoxy group, methoxyacetic acid, with a pKa value of 3.57, is more acidic than acetic acid (pKa 4.757) and glycolic acid (pKa 3.832) .
    • Results: Its acidity and other properties make it useful in certain chemical reactions .

properties

IUPAC Name

1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-3-2-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFXUCKQOKOBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389847
Record name 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

407634-05-3
Record name 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
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